molecular formula C13H8ClNO B1353062 4-(4-Chlorophenoxy)benzonitrile CAS No. 74448-92-3

4-(4-Chlorophenoxy)benzonitrile

Cat. No. B1353062
CAS RN: 74448-92-3
M. Wt: 229.66 g/mol
InChI Key: SOTAPBLDXLHNRZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 . It appears as a white to almost white powder or crystal . The compound is also known by the synonyms 4-Chloro-4’-cyanodiphenyl Ether .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)benzonitrile consists of a benzonitrile group attached to a chlorophenyl group via an oxygen atom .


Physical And Chemical Properties Analysis

4-(4-Chlorophenoxy)benzonitrile is a solid at 20°C . It has a melting point of 84.0 to 88.0°C and a boiling point of 160°C at 0.6 mmHg . The compound is soluble in methanol .

Scientific Research Applications

Degradation and Mineralization of Chlorophenols

4-(4-Chlorophenoxy)benzonitrile, as part of the chlorophenol group, has been extensively studied for its degradation and mineralization, especially concerning environmental pollutants. The studies have focused on understanding the rate parameters and reaction kinetics in the presence of various organic oxidants and under specific conditions like UV irradiation. For instance, the degradation/mineralization of 4-chlorophenol using organic oxidants like peroxy acetic acid (PAA) and methyl ethyl ketone peroxide (MEKP) in basic media combined with UV irradiation was investigated to understand the reaction order and kinetics. The formation of intermediates/reaction products during the process was crucial for understanding the changing nature of reaction curves over time (Sharma, Mukhopadhyay, & Murthy, 2012).

Oxidative Degradation in Aqueous Solutions

Another aspect of research involves the oxidative degradation of organic compounds in water, utilizing compounds like 4-chlorophenol as primary substrates. Innovative methods using chromate as an activator of hydrogen peroxide have shown successful degradation of such compounds at a broad pH range, highlighting the potential for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The in-situ generation of peroxochromate(V) complex and its role in initiating the degradation of organic compounds under different conditions was a significant focus of these studies (Bokare & Choi, 2010).

Advanced Oxidation Processes

Research has also delved into advanced oxidation processes based on zero-valent iron (ZVI)-mediated decomposition of peroxydisulfate (PDS), leading to the generation of strong oxidizing species like sulfate radicals in aqueous solutions. The efficiency of such processes in degrading pollutants like 4-chlorophenol at ambient temperatures has been investigated, showing significant removal rates and the formation of intermediates, shedding light on the pathways involved in the degradation process (Zhao, Zhang, Quan, & Chen, 2010).

Safety And Hazards

4-(4-Chlorophenoxy)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAPBLDXLHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458369
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)benzonitrile

CAS RN

74448-92-3
Record name 4-(4-Chlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74448-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Tanii, M Arisawa, T Tougo, M Yamaguchi - Organic letters, 2018 - ACS Publications
C–N-linked bi(heteroaryl)s are synthesized by a rhodium-catalyzed N-heteroarylation reaction of N-benzoyl heteroarenes including azoles/azolones, pyridones, cyclic ureas, and cyclic …
Number of citations: 11 pubs.acs.org
F Li, Q Meng, H Chen, Z Li, Q Wang, F Tao - Synthesis, 2005 - thieme-connect.com
This paper describes the synthesis of diaryl ethers and sulfides by utilizing microwave heating methodology. The methodology is shown to be rapid and efficient for the coupling of …
Number of citations: 24 www.thieme-connect.com
M Arisawa, T Tazawa, S Tanii, K Horiuchi… - The Journal of …, 2017 - ACS Publications
Unsymmetric di(heteroaryl) sulfides were synthesized by a rhodium-catalyzed heteroarylthio exchange reaction of heteroaryl aryl ethers and S-(heteroaryl) thioesters. The reaction has …
Number of citations: 23 pubs.acs.org
T Rodrigues, AS Ressurreição, FP da Cruz… - European Journal of …, 2013 - Elsevier
Malaria is responsible for nearly one million deaths annually, and the increasing prevalence of multi-resistant strains of Plasmodium falciparum poses a great challenge to controlling …
Number of citations: 20 www.sciencedirect.com
R Ghosh, A Samuelson - Science Direct Working Paper, 2002 - papers.ssrn.com
An efficient protocol for coupling of aryl halides with phenols to generate diaryl ethers is described using a copper (I) catalyst,[Cu (CHCN)] ClO. Readily available copper (II) source, …
Number of citations: 3 papers.ssrn.com

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